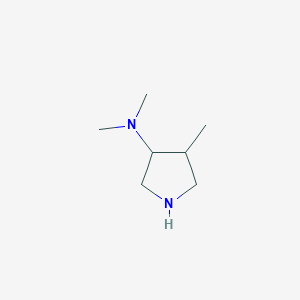

N,N,4-trimethylpyrrolidin-3-amine

Overview

Description

N,N,4-trimethylpyrrolidin-3-amine is a chemical compound with the molecular formula C7H16N2 . It has a molecular weight of 128.22 g/mol .

Molecular Structure Analysis

This compound contains a total of 25 bonds, including 9 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Scientific Research Applications

Synthesis and Rapid Characterization of Amine-functionalized Silica

Research in 2012 by Soto-Cantu et al. explored the synthesis of nearly monodisperse colloidal silica particles, which were then functionalized with amino groups using (3-aminopropyl) trimethoxysilane and spacer methyl groups. This study is significant for the understanding of amine-functionalized materials, which could include compounds like N,N,4-trimethylpyrrolidin-3-amine (Soto-Cantu et al., 2012).

Catalytic Amination of Biomass-Based Alcohols

Pera‐Titus and Shi's 2014 study discusses the broad applications of amines in industries such as agrochemicals, pharmaceuticals, and food additives. The synthesis of amines, potentially including this compound, through catalytic processes from biomass-based alcohols is a key area of research (Pera‐Titus & Shi, 2014).

Degradable Poly(β-amino esters) and Interaction with DNA

Lynn and Langer's research in 2000 highlights the synthesis of Poly(β-aminoesters), which are noncytotoxic and interact electrostatically with polyanionic plasmid DNA. These materials could be related to this compound in their chemical structure and potential biomedical applications (Lynn & Langer, 2000).

Discovery of PARP Inhibitor

Penning et al., in 2009, developed a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors. This study shows the importance of compounds like this compound in medicinal chemistry and cancer treatment (Penning et al., 2009).

Asymmetric Synthesis of Amines

Ellman, Owens, and Tang's 2002 study on N-tert-Butanesulfinyl imines as intermediates for the asymmetric synthesis of amines emphasizes the role of amines in producing a wide range of enantioenriched amines, which could include structures similar to this compound (Ellman, Owens, & Tang, 2002).

Graphene-based Catalysts for Reduction of Nitro Compounds

Nasrollahzadeh et al. in 2020 explored the use of graphene-based catalysts for the reduction of nitro compounds to amines, highlighting a process that may involve compounds similar to this compound (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Electrochemical Functionalization of Carbon Surfaces

Sandroni et al., in 2010, investigated the electrochemical oxidation of aromatic amines, which can be related to the functionalization of compounds like this compound for the development of advanced materials (Sandroni et al., 2010).

Safety and Hazards

N,N,4-trimethylpyrrolidin-3-amine is classified as dangerous with hazard statements including H226 (flammable liquid and vapor), H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding release to the environment .

properties

IUPAC Name |

N,N,4-trimethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-8-5-7(6)9(2)3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWPUGYLNCMHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

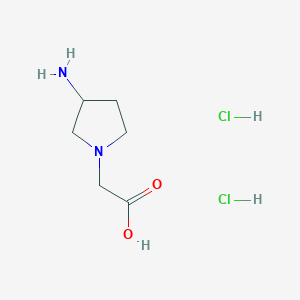

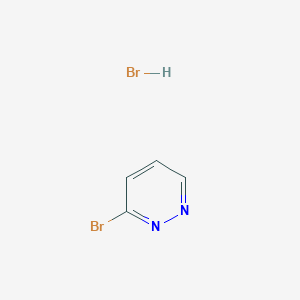

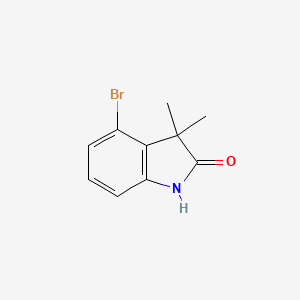

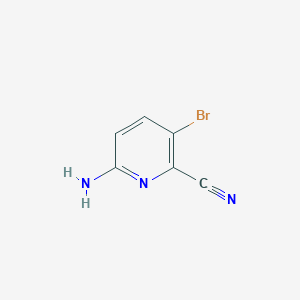

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1523582.png)